N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine
Description
The compound N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine is a Schiff base characterized by two conjugated imine (C=N) bonds. Its structure features dual 5-nitrothiophene moieties linked via methylidene groups to a naphthylamine backbone. Crystallographic data indicate a C=N bond length of 1.292 Å, slightly longer than typical imine bonds (e.g., 1.264–1.286 Å in simpler analogues) . This elongation may arise from steric or electronic effects of the nitro substituents.
Properties
IUPAC Name |
1-(5-nitrothiophen-2-yl)-N-[5-[(5-nitrothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4S2/c25-23(26)19-9-7-13(29-19)11-21-17-5-1-3-15-16(17)4-2-6-18(15)22-12-14-8-10-20(30-14)24(27)28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCZSOMLDATOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-])C(=C1)N=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine typically involves the condensation of 5-nitro-2-thiophene carboxaldehyde with 5-amino-1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thienyl and naphthyl groups can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the molecule.
Scientific Research Applications
N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
C=N Bond Lengths and Conjugation
The target compound’s C=N bond length (1.292 Å) is comparable to but slightly longer than those in related Schiff bases:
- (E)-1-(Naphthalen-2-yl)ethylideneamine: 1.2650 Å
- 2-(N-benzyl-α-iminoethyl)phenol: 1.286 Å
The elongation in the target compound suggests reduced resonance stabilization, likely due to steric hindrance from the naphthyl group or electronic effects from dual nitro substituents.
Substituent Effects
- Nitro vs. Halogen/Methyl Groups: The target’s 5-nitrothienyl groups contrast with analogues bearing 5-chloro (e.g., N-(5-chloro-2-methylphenyl)-1-(2-thienyl)methanimine ), 5-methyl (e.g., N-[(E)-(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine ), or 5-bromo substituents (e.g., N-[(5-bromo-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine ). The naphthylamine backbone introduces steric bulk compared to simpler aryl or piperazinyl groups in analogues .
Spectroscopic and Crystallographic Characterization
- NMR and MS : highlights the use of ¹H/¹³C NMR and mass spectrometry for characterizing thienyl Schiff bases. The target compound would require similar analyses to confirm regiochemistry and purity .
- X-ray Crystallography : The C=N bond length in the target aligns with imine standards, but its torsion angles and packing motifs (influenced by nitro and naphthyl groups) may differ from simpler analogues .
Tabulated Comparison of Key Parameters
Biological Activity
N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a thiophene ring, which is known for its diverse biological activities, coupled with naphthalene and nitro substituents that enhance its reactivity and potential therapeutic effects.
Synthesis
The synthesis typically involves the condensation of 5-nitro-2-thiophenecarbaldehyde with naphthylamine derivatives. The reaction conditions often include solvent systems such as ethanol and catalysts to facilitate the formation of the imine linkage characteristic of Schiff bases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- In Vitro Studies : The compound has shown significant activity against various strains of Staphylococcus aureus, including drug-resistant variants. The minimal inhibitory concentration (MIC) values indicate potent antibacterial effects, making it a candidate for further development as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium abscessus | 64 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives containing thiophene rings exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may operate through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Resistance : A study conducted on KTU-286, a related compound, demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that compounds with similar structures could offer new therapeutic options against resistant bacterial strains .
- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound induce significant cytotoxicity. For example, a derivative was tested against breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating strong growth inhibition .
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds have been evaluated using in silico methods. These studies suggest favorable pharmacokinetic properties, with low toxicity and good permeability characteristics, making them suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
